

"Methyl 2-(chlorosulfonyl)benzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(chlorosulfonyl)benzoate**

Cat. No.: **B1294870**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-(chlorosulfonyl)benzoate**

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Methyl 2-(chlorosulfonyl)benzoate**, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals.^{[1][2][3]} This document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: **methyl 2-(chlorosulfonyl)benzoate**^[4]

Chemical Structure:

SMILES:COC(=O)C1=CC=CC=C1S(Cl)(=O)=O^{[1][4]}

InChI Key:HNUUAFNLLYVTQD-UHFFFAOYSA-N^{[1][4]}

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **Methyl 2-(chlorosulfonyl)benzoate**.

Property	Value	Source
Molecular Formula	C8H7ClO4S	[1] [4] [5] [6]
Molecular Weight	234.66 g/mol	[1] [5]
CAS Number	26638-43-7	[1] [4]
Appearance	White to beige or pink crystalline powder or chunks	[1] [2]
Melting Point	62-63 °C	[1] [2]
Boiling Point	344.8±25.0 °C (Predicted)	[1] [2]
Density	1.4452 (estimate)	[1] [2]
Water Solubility	Reacts	[1] [2]
Storage Temperature	2-8°C under an inert atmosphere	[1] [2]
Sensitivity	Moisture Sensitive	[1] [2]

Experimental Protocols: Synthesis of Methyl 2-(chlorosulfonyl)benzoate

A highly efficient method for the synthesis of **Methyl 2-(chlorosulfonyl)benzoate** involves a continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation.[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#) This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Materials:

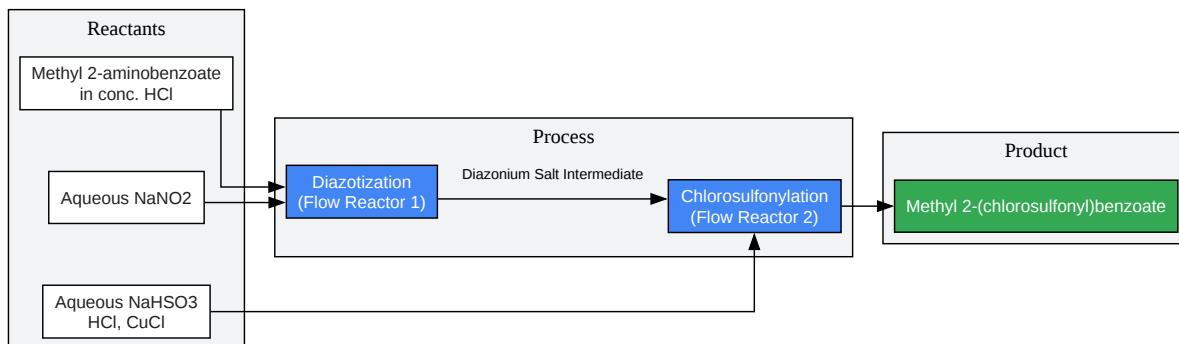
- Methyl 2-aminobenzoate
- Concentrated Hydrochloric Acid (37 wt%)
- Sodium Nitrite (40 wt% aqueous solution)
- Sodium Bisulfite (15 wt% aqueous solution)

- Copper(I) Chloride (CuCl)
- Methylene Chloride

Equipment:

- Three-inlet continuous-flow reactor system with two tubular reactors
- Tandem tank reactor
- Metering pumps
- Heat exchanger
- Backpressure sensors

Procedure:


- Preparation of Reagent Streams:
 - Solution A: A solution of methyl 2-aminobenzoate in concentrated hydrochloric acid is prepared.
 - Solution B: A 40 wt% aqueous solution of sodium nitrite is prepared.
 - A saturated solution of sodium bisulfite and methylene chloride are prepared for the subsequent reaction step.
- Diazotization in Continuous-Flow Reactor:
 - Solution A and Solution B are pumped into the first tubular reactor at controlled flow rates. The molar ratio of methyl 2-aminobenzoate to HCl to NaNO₂ is maintained at 1.0:3.0:1.1. [7][10]
 - The reaction mixture proceeds through the first reactor, which is maintained at a controlled temperature (e.g., 80°C) with a specific residence time (e.g., 100 seconds) to facilitate the diazotization reaction.[5]

- Chlorosulfonylation:
 - The output from the first reactor, containing the diazonium salt, is then mixed with a pre-placed solution in the second reactor (a tandem tank reactor) containing aqueous sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[7][10]
 - This mixture is reacted at a controlled temperature (e.g., 100°C) for a specific residence time (e.g., 90 seconds) to yield **Methyl 2-(chlorosulfonyl)benzoate**.[5]
- Work-up and Isolation:
 - Upon completion, the reaction mixture is collected.
 - The organic layer is separated, and the solvent (methylene chloride) is evaporated.
 - The resulting crude product is dried to yield 2-methoxycarbonylbenzenesulfonyl chloride (**Methyl 2-(chlorosulfonyl)benzoate**).

This continuous-flow process allows for a high throughput, with a reported mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h, corresponding to an 18.45 kg/h throughput of the diazonium salt solution.[7][8][9][10]

Visualizations

The following diagram illustrates the continuous-flow synthesis of **Methyl 2-(chlorosulfonyl)benzoate**.

[Click to download full resolution via product page](#)

Caption: Continuous-flow synthesis of **Methyl 2-(chlorosulfonyl)benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. fishersci.pt [fishersci.pt]
- 4. B23211.06 [thermofisher.com]
- 5. Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 [chemicalbook.com]
- 6. Methyl 2-(chlorosulfonyl)benzoate, 94% | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Methyl 2-(chlorosulfonyl)benzoate" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294870#methyl-2-chlorosulfonyl-benzoate-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com